molecular formula C9H11N3O2 B12815067 2-(Dimethylamino)-1H-benzo[d]imidazole-4,5-diol

2-(Dimethylamino)-1H-benzo[d]imidazole-4,5-diol

Cat. No.: B12815067
M. Wt: 193.20 g/mol
InChI Key: NSSNWADQIUZMCB-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-1H-benzo[d]imidazole-4,5-diol is a heterocyclic compound that features a benzimidazole core with dimethylamino and diol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1H-benzo[d]imidazole-4,5-diol typically involves multi-step organic reactions One common method starts with the preparation of the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivativesThe diol groups are then introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-1H-benzo[d]imidazole-4,5-diol undergoes various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or osmium tetroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzimidazole compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Dimethylamino)-1H-benzo[d]imidazole-4,5-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Dimethylamino)-1H-benzo[d]imidazole-4,5-diol exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the diol groups can form chelates with metal ions. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways, making the compound a versatile tool in both chemical and biological studies .

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-1H-benzimidazole: Lacks the diol groups, making it less versatile in certain reactions.

    1H-benzo[d]imidazole-4,5-diol: Lacks the dimethylamino group, affecting its electronic properties and reactivity.

    2-(Methylamino)-1H-benzo[d]imidazole-4,5-diol: Similar but with a methylamino group instead of dimethylamino, leading to different steric and electronic effects.

Uniqueness

2-(Dimethylamino)-1H-benzo[d]imidazole-4,5-diol is unique due to the presence of both dimethylamino and diol groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in multiple types of chemical reactions and its potential biological activities make it a compound of significant interest in various fields of research .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

2-(dimethylamino)-1H-benzimidazole-4,5-diol

InChI

InChI=1S/C9H11N3O2/c1-12(2)9-10-5-3-4-6(13)8(14)7(5)11-9/h3-4,13-14H,1-2H3,(H,10,11)

InChI Key

NSSNWADQIUZMCB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(N1)C=CC(=C2O)O

Origin of Product

United States

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